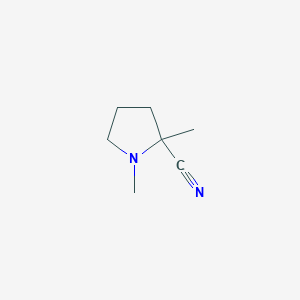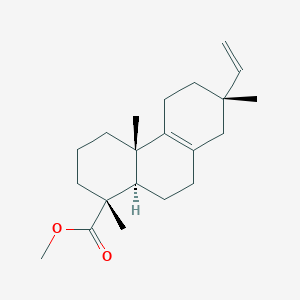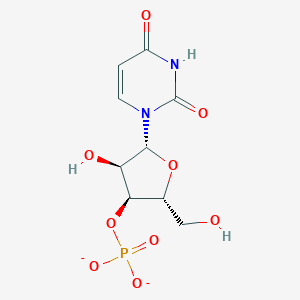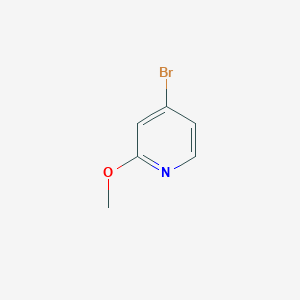
4-Allylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Allylbenzamide is a chemical compound that belongs to the class of organic compounds known as benzamides. It is a white crystalline solid that is soluble in organic solvents such as methanol and ethanol. 4-Allylbenzamide is widely used in scientific research due to its diverse range of applications.
Wissenschaftliche Forschungsanwendungen
4-Allylbenzamide has a wide range of applications in scientific research. It is commonly used as a starting material in the synthesis of other organic compounds. It is also used as a reagent in the synthesis of peptides and proteins. Additionally, 4-Allylbenzamide is used in the development of new drugs and pharmaceuticals due to its unique properties.
Wirkmechanismus
The mechanism of action of 4-Allylbenzamide is not fully understood. However, it is thought to act as an inhibitor of certain enzymes in the body. Specifically, it is believed to inhibit the activity of enzymes that are involved in the production of certain neurotransmitters in the brain.
Biochemische Und Physiologische Effekte
Research has shown that 4-Allylbenzamide has a number of biochemical and physiological effects. For example, it has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine. It has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Allylbenzamide is its high purity and yield. This makes it an ideal starting material for the synthesis of other organic compounds. Additionally, its unique properties make it a valuable tool in scientific research. However, one limitation of 4-Allylbenzamide is that its mechanism of action is not fully understood. This makes it difficult to predict its effects in certain experiments.
Zukünftige Richtungen
There are many possible future directions for research involving 4-Allylbenzamide. One area of interest is its potential use in the treatment of certain diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, research could focus on the development of new drugs and pharmaceuticals based on the unique properties of 4-Allylbenzamide. Finally, further studies could be conducted to better understand the mechanism of action of this compound, which could lead to new insights into the functioning of the human body.
Synthesemethoden
The synthesis of 4-Allylbenzamide can be achieved through the reaction of allylamine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization. The yield of the reaction is typically high, and the purity of the product is excellent.
Eigenschaften
CAS-Nummer |
104699-51-6 |
|---|---|
Produktname |
4-Allylbenzamide |
Molekularformel |
C10H11NO |
Molekulargewicht |
161.2 g/mol |
IUPAC-Name |
4-prop-2-enylbenzamide |
InChI |
InChI=1S/C10H11NO/c1-2-3-8-4-6-9(7-5-8)10(11)12/h2,4-7H,1,3H2,(H2,11,12) |
InChI-Schlüssel |
CZQKVJRBIQSDMF-UHFFFAOYSA-N |
SMILES |
C=CCC1=CC=C(C=C1)C(=O)N |
Kanonische SMILES |
C=CCC1=CC=C(C=C1)C(=O)N |
Synonyme |
Benzamide, 4-(2-propenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-ylamine](/img/structure/B21095.png)
![N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide](/img/structure/B21096.png)







![Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B21110.png)


